1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene
CAS No.:
Cat. No.: VC18068730
Molecular Formula: C9H7BrF4O
Molecular Weight: 287.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrF4O |
|---|---|
| Molecular Weight | 287.05 g/mol |
| IUPAC Name | 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene |
| Standard InChI | InChI=1S/C9H7BrF4O/c1-15-3-5-8(13)6(11)4(2-10)7(12)9(5)14/h2-3H2,1H3 |
| Standard InChI Key | ZTARHONQZINXLM-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=C(C(=C(C(=C1F)F)CBr)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene ring with four fluorine atoms at the 2, 3, 5, and 6 positions, a bromomethyl group (-CH₂Br) at position 1, and a methoxymethyl group (-CH₂OCH₃) at position 4 . The IUPAC name—1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene—reflects this substitution pattern. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇BrF₄O | |
| Molecular Weight | 287.05 g/mol | |
| InChI Key | ZTARHONQZINXLM-UHFFFAOYSA-N | |
| Canonical SMILES | COCC1=C(C(=C(C(=C1F)F)CBr)F)F |
The tetrafluoro substitution induces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing the electrophilicity of the bromomethyl group .
Spectroscopic and Physical Properties
While experimental data on melting/boiling points remain scarce, analogous compounds such as 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene exhibit a boiling point of 49°C at 0.4 mmHg and a melting range of 38–43°C . The methoxymethyl group likely increases solubility in polar organic solvents compared to purely fluorinated analogs .
Synthesis Strategies
Bromination of Precursors
A common route involves brominating 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, catalyzed by benzoyl peroxide. This radical bromination selectively targets the benzylic position due to the stability of the resulting radical intermediate .
Mechanistic Insight:
The reaction proceeds via a chain mechanism, where bromine abstraction from NBS generates a benzylic radical, which subsequently reacts with molecular bromine.
Methoxylation and Functionalization
Patent CN102731269B describes a three-step synthesis :
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Halogenation: 2,3,5,6-tetrafluorobenzyl alcohol reacts with hydrogen halide (HCl/HBr) at 40–120°C to form 3-halomethyl-1,2,4,5-tetrafluorobenzene.
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Methoxylation: Treatment with methanol and inorganic base (e.g., KOH) at 0–65°C substitutes the halide with a methoxymethyl group.
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Hydroxymethylation: Reaction with organolithium reagents (e.g., MeLi) and formaldehyde gas yields the target compound .
Yield Optimization:
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Using dimethyl sulfate as a methylating agent in toluene/water biphasic systems achieves >85% monomethylation selectivity .
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Excess base or prolonged reaction times promote dialkylation, necessitating precise stoichiometric control .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromomethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols) due to its position adjacent to electron-withdrawing fluorines. For example:
This reactivity is exploited to synthesize fluorinated amines for pharmaceutical applications .
Hydrolysis and Demethylation
Under acidic conditions, the methoxymethyl group hydrolyzes to a hydroxymethyl group:
This transformation enables access to phenolic derivatives, useful in polymer chemistry .
Electrophilic Aromatic Substitution
Despite the deactivating fluorine substituents, directed ortho-metallation (DoM) strategies using LDA (lithium diisopropylamide) permit functionalization at specific positions . For instance, formylation via Rieche formylation introduces aldehyde groups for further cross-coupling .
Applications and Industrial Relevance
Materials Science
The compound’s thermal stability and halogen content make it a candidate for flame-retardant additives. Bromine atoms act as radical scavengers, terminating combustion chain reactions .
Agrochemicals
Methoxymethyl groups enhance the bioavailability of pesticides. Derivatives of this compound could serve as precursors to herbicides targeting acetyl-CoA carboxylase .
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